Lésinurad sodique

Vue d'ensemble

Description

Le lesinurad sodium est un inhibiteur du transporteur 1 de l'acide urique (URAT1) principalement utilisé dans le traitement de l'hyperuricémie associée à la goutte. Il est généralement administré en association avec un inhibiteur de la xanthine oxydase pour améliorer son efficacité dans la réduction des taux d'acide urique sérique . Le lesinurad sodium agit en inhibant la réabsorption de l'acide urique dans les reins, augmentant ainsi son excrétion et abaissant les concentrations d'acide urique sérique .

Applications De Recherche Scientifique

Lesinurad sodium has several scientific research applications, including:

Mécanisme D'action

Target of Action

Lesinurad sodium primarily targets the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, Lesinurad blocks the reabsorption of uric acid from the renal tubules, thereby increasing the excretion of uric acid .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad disrupts the normal reabsorption of uric acid in the kidneys . This leads to an increase in the urinary excretion of uric acid and a decrease in serum uric acid concentration .

Pharmacokinetics

Lesinurad is an oral drug and its absorption is rapid . The exposure to Lesinurad increases in a dose-proportional manner . There is no apparent accumulation of Lesinurad with multiple daily doses . The urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose .

Result of Action

The primary result of Lesinurad’s action is a reduction in serum uric acid levels . This is achieved through increased urinary excretion of uric acid . In clinical trials, the association of Lesinurad with either allopurinol or febuxostat achieved a greater reduction in serum uric acid than the xanthine oxidase inhibitors alone .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Lesinurad sodium plays a significant role in biochemical reactions by interacting with the URAT1 and OAT4 uric acid transporters of the kidney . By inhibiting these transporters, it increases renal uric acid excretion and lowers serum uric acid levels . The main transporters involved in proximal tubular reabsorption of uric acid are URAT1 (apical membrane), encoded by SLC22A12, and SLC2A9, encoding glucose transporter 9 (GLUT9) (basolateral membrane) .

Cellular Effects

Lesinurad sodium influences cell function by acting on the kidney . As a potentially nephrotoxic uricosuric drug, it affects the reabsorption process along the nephron . It has been shown to block the reabsorption process, thereby increasing the excretion of uric acid .

Molecular Mechanism

The mechanism of action of Lesinurad sodium involves its binding interactions with biomolecules, specifically the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, Lesinurad sodium prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid and a decrease in serum uric acid levels .

Temporal Effects in Laboratory Settings

It is known that at the 200 mg/day dose, serum creatinine more than doubled in 1.8% of Lesinurad sodium patients (versus 0% in placebo) and in 11% of these, it was not reversible .

Metabolic Pathways

Lesinurad sodium is involved in the metabolic pathway of uric acid. It interacts with the URAT1 and OAT4 uric acid transporters, which play a crucial role in the reabsorption of uric acid in the kidneys .

Transport and Distribution

Lesinurad sodium is transported and distributed within cells and tissues via its interaction with the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, it affects the localization and accumulation of uric acid in the kidneys .

Subcellular Localization

As it interacts with the URAT1 and OAT4 uric acid transporters, it is likely to be localized in the areas of the cell where these transporters are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le lesinurad sodium peut être synthétisé selon différentes méthodes. Une voie de synthèse efficace implique l'utilisation de matières premières peu coûteuses et de conditions de réaction douces, ce qui permet d'obtenir un rendement global acceptable . La synthèse comprend généralement les étapes suivantes :

Matière première : 1-bromonaphtalène.

Réactions clés : Aminolyse et hydrazinolyse avec du disulfure de carbone (CS2).

Produit final : Le lesinurad sodium est obtenu après plusieurs étapes de purification.

Méthodes de production industrielle : La production industrielle de lesinurad sodium implique la préparation de ses formes cristallines, qui sont caractérisées par des techniques telles que la diffraction des rayons X sur poudre et la calorimétrie différentielle à balayage . Ces formes cristallines sont adaptées aux formes posologiques solides en raison de leur facilité de manipulation et de leurs propriétés pharmacologiques supérieures .

Analyse Des Réactions Chimiques

Types de réactions : Le lesinurad sodium subit diverses réactions chimiques, notamment :

Oxydation : Le lesinurad sodium peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le lesinurad sodium.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4) peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, selon le produit souhaité.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner différents formes oxydées du lesinurad sodium, tandis que les réactions de substitution peuvent produire une gamme de dérivés avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

Le lesinurad sodium a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes de transport et d'inhibition de l'acide urique.

Biologie : Étudié pour ses effets sur le métabolisme de l'acide urique et la fonction rénale.

Médecine : Principalement utilisé dans le traitement de l'hyperuricémie associée à la goutte.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et comme étalon de référence dans le contrôle qualité.

5. Mécanisme d'action

Le lesinurad sodium exerce ses effets en inhibant l'activité du transporteur 1 de l'acide urique (URAT1) et du transporteur d'anion organique 4 (OAT4) . URAT1 est une enzyme de transport majeure responsable de la réabsorption de l'acide urique dans les tubules rénaux. En inhibant URAT1, le lesinurad sodium augmente l'excrétion de l'acide urique, abaissant ainsi les taux d'acide urique sérique . Ce mécanisme est particulièrement efficace lorsqu'il est utilisé en association avec des inhibiteurs de la xanthine oxydase, qui réduisent la production d'acide urique .

Comparaison Avec Des Composés Similaires

Le lesinurad sodium est unique parmi les inhibiteurs du transporteur de l'acide urique en raison de son inhibition sélective de URAT1 et OAT4 . Des composés similaires comprennent :

Probénécide : Un autre agent uricosurique qui inhibe la réabsorption de l'acide urique dans les reins.

Benzbromarone : Un puissant agent uricosurique qui inhibe également URAT1.

Sulfinpyrazone : Un agent uricosurique avec un mécanisme d'action similaire.

Comparé à ces composés, le lesinurad sodium a une affinité plus élevée pour URAT1 et est souvent utilisé en association avec des inhibiteurs de la xanthine oxydase pour obtenir de meilleurs résultats thérapeutiques .

Propriétés

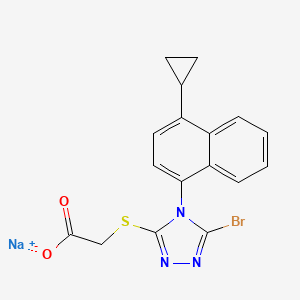

IUPAC Name |

sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYMVLTWIBGEMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151516-14-1 | |

| Record name | Lesinurad sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LESINURAD SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)

![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)